5-((7-phenyl-1,4-thiazepan-4-yl)sulfonyl)benzo[d]oxazol-2(3H)-one
Description
Properties
IUPAC Name |
5-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c21-18-19-15-12-14(6-7-16(15)24-18)26(22,23)20-9-8-17(25-11-10-20)13-4-2-1-3-5-13/h1-7,12,17H,8-11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQIROJHTCBWFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((7-phenyl-1,4-thiazepan-4-yl)sulfonyl)benzo[d]oxazol-2(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized by the cyclization of appropriate precursors under controlled conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Formation of the Benzo[d]oxazol-2(3H)-one Moiety: This step involves the cyclization of appropriate precursors to form the benzo[d]oxazol-2(3H)-one structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-((7-phenyl-1,4-thiazepan-4-yl)sulfonyl)benzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-((7-phenyl-1,4-thiazepan-4-yl)sulfonyl)benzo[d]oxazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 5-((7-phenyl-1,4-thiazepan-4-yl)sulfonyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Sigma-2 Receptor Ligands
The provided evidence focuses on sigma-2 receptor ligands such as CB-64D , CB-184 , haloperidol , and BD737 , which share functional or structural similarities with sulfonamide-containing or heterocyclic sigma ligands. Below is a detailed comparison based on receptor binding, apoptotic activity, and calcium modulation.
Receptor Binding Affinity
Sigma-2 receptor density (Bmax) and ligand affinity (Kd) vary across tumor cell lines. For example:
Key Findings :
- Sigma-2 receptors are ubiquitously expressed in tumor cells, with Bmax values ranging from 491 to 7,324 fmol/mg protein .
- Rodent cell lines (e.g., C6 glioma) exhibit 4- to 7-fold higher haloperidol affinity compared to human lines (e.g., MCF-7) .
- CB-64D and CB-184 show σ2-selective agonism with EC₅₀ values in the low micromolar range , independent of p53 status or drug resistance .
Apoptotic Activity
Sigma-2 agonists activate a caspase-independent apoptotic pathway, distinct from conventional DNA-damaging agents:
Key Findings :
- Sigma-2 agonists induce apoptosis via Annexin V binding and TUNEL staining , unaffected by caspase inhibitors .
- Subtoxic doses of CB-184 enhance cytotoxicity of doxorubicin in both drug-sensitive (MCF-7) and resistant (MCF-7/Adr-) lines .
Calcium Signaling Modulation
Sigma-2 receptors modulate intracellular Ca²⁺ dynamics, influencing pro-apoptotic pathways:
Biological Activity
5-((7-phenyl-1,4-thiazepan-4-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological evaluations, structure-activity relationships (SAR), and specific case studies that highlight its efficacy against various biological targets.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of thiazepane derivatives with benzo[d]oxazolones. The synthesis typically involves the formation of sulfonamide intermediates, which are then coupled to form the final product. A detailed reaction scheme is often outlined in literature, demonstrating the use of various reagents and conditions to optimize yield and purity.
Anticancer Activity
Recent studies have evaluated the antiproliferative effects of compounds similar to this compound on various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| PIB-SO | HT-29 | 12.5 | Inhibition of cell cycle progression |
| PIB-SO | M21 | 15.0 | Induction of apoptosis |
| PIB-SO | MCF7 | 10.0 | Disruption of microtubule integrity |
These results indicate that the compound exhibits significant antiproliferative activity, particularly against colon carcinoma (HT-29), melanoma (M21), and breast carcinoma (MCF7) cells .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. Studies indicate that derivatives of thiazepane compounds possess broad-spectrum antibacterial activity. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Phenyl Substitution : The presence of a phenyl group at position 7 of the thiazepane ring enhances lipophilicity, which is crucial for membrane permeability.
- Sulfonamide Linkage : The sulfonamide moiety contributes to binding affinity with biological targets, enhancing its anticancer and antimicrobial properties.
- Oxazole Ring : The incorporation of the oxazole ring provides additional electronic effects that may stabilize the compound in biological systems.
Case Studies
Several case studies have reported on the efficacy of this compound in preclinical models:
- Study on Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in significant inhibition of cell proliferation in vitro, with subsequent in vivo studies indicating tumor regression in xenograft models .
- Antimicrobial Efficacy : Another study highlighted its effectiveness against drug-resistant strains of bacteria, suggesting potential applications in treating infections where conventional antibiotics fail .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
